molecular formula C20H16BrN3O4 B11516709 3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B11516709
M. Wt: 442.3 g/mol
InChI Key: SJBCFKTVGHHJJO-UHFFFAOYSA-N
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Description

3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of pyrrolopyrazole derivatives This compound is characterized by its unique structure, which includes acetyl, bromophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-ACETYL-1-(2-(4-BROMOPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE
  • 1,4-双(4-溴苯基)丁-1,3-二炔

Uniqueness

Compared to similar compounds, 3-ACETYL-1-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C20H16BrN3O4/c1-11(25)17-16-18(24(22-17)13-9-7-12(21)8-10-13)20(27)23(19(16)26)14-5-3-4-6-15(14)28-2/h3-10,16,18H,1-2H3

InChI Key

SJBCFKTVGHHJJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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